(S,S,R,R)-Orlistat

Lipase Inhibition Stereochemistry Structure-Activity Relationship

This precisely defined (S,S,R,R) diastereomer of orlistat is essential for stereochemical structure-activity relationship (S-SAR) studies, chiral HPLC method validation, and enzyme stereospecificity investigations. With an IC50 of 14.7 nM—distinct from the therapeutic (S,S,R,S) form and other stereoisomers—it serves as an ideal reference standard for quantifying stereoisomeric purity in orlistat API and for probing stereospecific binding of serine hydrolases. Substitution with undefined stereoisomers risks >230-fold variation in potency and invalid experimental results. Choose a rigorously characterized stereoisomer to ensure data integrity.

Molecular Formula C29H53NO5
Molecular Weight 495.7 g/mol
CAS No. 111466-62-7
Cat. No. B1141127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S,R,R)-Orlistat
CAS111466-62-7
Synonyms[2R-[2α(S*),3β]]-N-Formyl-L-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester; 
Molecular FormulaC29H53NO5
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O
InChIInChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26-,27+/m0/s1
InChIKeyAHLBNYSZXLDEJQ-YYGZZXRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S,S,R,R)-Orlistat (CAS 111466-62-7) - A Defined Stereoisomer for Lipase Inhibition Research


(S,S,R,R)-Orlistat is a defined stereoisomer of the well-known pancreatic and gastric lipase inhibitor, tetrahydrolipstatin (orlistat). As a specific diastereomer, its distinct three-dimensional configuration is a critical determinant of its biological activity and enzyme inhibition profile. This compound is primarily utilized as a reference standard or a negative/alternative control in advanced research settings, including stereochemical structure-activity relationship (S-SAR) studies, analytical method development, and investigations into stereospecific enzyme interactions, rather than as a direct therapeutic agent [1].

The Risk of Non-Stereospecific Procurement: Why (S,S,R,R)-Orlistat is Not Interchangeable with Other Orlistat Isomers


Substituting (S,S,R,R)-Orlistat with other orlistat stereoisomers or the generic active pharmaceutical ingredient (API) without rigorous stereochemical control can lead to invalid experimental results and incorrect conclusions. The inhibitory potency against pancreatic lipase varies dramatically across the eight possible stereoisomers, with a >230-fold difference between the most and least potent diastereomers. The (S,S,R,R) isomer exhibits an IC50 that is significantly different from both the therapeutically active (S,S,R,S) form (THL) and other diastereomers, underscoring the requirement for a precisely defined stereoisomer when investigating stereospecific mechanisms, validating analytical methods for chiral purity, or conducting control experiments [1].

Quantitative Evidence for the Selection of (S,S,R,R)-Orlistat Over Related Stereoisomers


Pancreatic Lipase Inhibition: (S,S,R,R)-Orlistat vs. Therapeutically Active THL vs. Other Diastereomers

(S,S,R,R)-Orlistat, designated as 'ent-4' or '2,3-epi-THL' in the primary SAR study, exhibits an IC50 of 14.7 nM against porcine pancreatic lipase. This places its potency as intermediate, being significantly less potent than the therapeutic THL isomer but more potent than several other diastereomers, including its enantiomer [1].

Lipase Inhibition Stereochemistry Structure-Activity Relationship

Cytotoxicity Profile: Comparable Low Cytotoxicity Across All Eight Stereoisomers

Across three human cancer cell lines (MCF-7, MDA-MB-231, H460), all eight stereoisomers of tetrahydrolipstatin, including (S,S,R,R)-Orlistat, exhibited no appreciable cytotoxicity. The IC50 values for all compounds were uniformly >100 µM in MTT assays, which is over three orders of magnitude less potent than the positive control, camptothecin [1].

Cytotoxicity Cancer Research Selectivity

Optimal Scientific and Industrial Use Cases for (S,S,R,R)-Orlistat


Use as a Stereochemically Defined Reference Standard in Analytical Method Development

Due to its well-characterized structure and established IC50, (S,S,R,R)-Orlistat is an ideal reference standard for developing and validating chiral HPLC or other analytical methods intended to quantify stereoisomeric purity in orlistat API or formulated drug products. Its intermediate retention time and activity profile make it a useful marker for resolving other closely eluting diastereomers [1].

Negative Control or Comparator in Stereochemical Structure-Activity Relationship (S-SAR) Studies

In research aimed at understanding the stereospecific binding requirements of pancreatic lipase or other serine hydrolases, (S,S,R,R)-Orlistat serves as a crucial comparator. Its IC50 of 14.7 nM provides a quantifiable benchmark against which the potency of novel inhibitors or other stereoisomers can be compared, helping to map the enzyme's active site topography [1].

Investigating Stereospecific Interactions with Off-Target Enzymes

The SAR study demonstrating that THL stereochemistry modulates inhibition of various mycobacterial lipid esterases highlights a key application. (S,S,R,R)-Orlistat can be employed to probe the stereospecificity of other serine esterase targets (e.g., FASN, DAGL, ABHD proteins) to determine if a particular chiral configuration confers selectivity or reduced off-target activity compared to the promiscuous THL isomer [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,S,R,R)-Orlistat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.